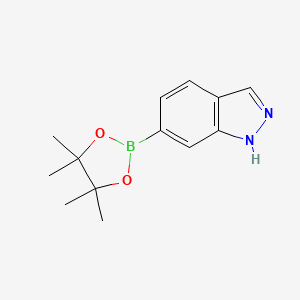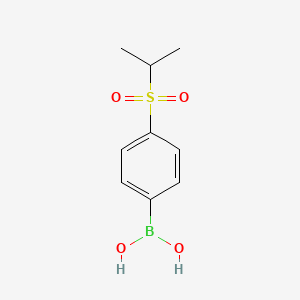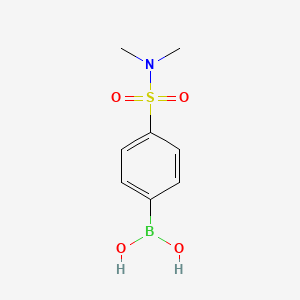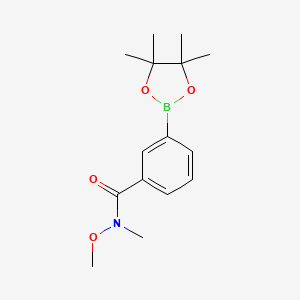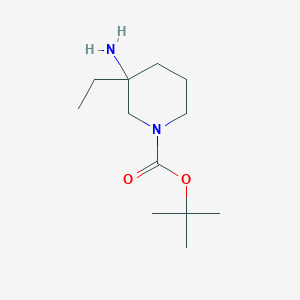
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Descripción general
Descripción
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine (5-Br-2-TFEB) is a trifluoroethoxybenzylamine derivative that has been studied for its potential applications in scientific research. It is an organic compound that contains a bromine atom and a trifluoroethoxy group, and is synthesized through the reaction of 2-bromo-2-trifluoroethoxybenzylamine with bromine. This compound has been studied for its potential applications in biochemical and physiological research, as well as its potential as a lab reagent.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine has been studied for its potential applications in biochemical and physiological research. It has been used as a reagent for the synthesis of other organic compounds, and as a catalyst for organic reactions. It has also been studied for its potential as an inhibitor of enzymes, and for its ability to modulate the activity of certain proteins. In addition, it has been used as a building block for the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins, and that it can modulate the activity of certain proteins. It is also believed that the trifluoroethoxy group can interact with certain active sites in proteins, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine are not yet fully understood. However, it has been studied for its potential as an inhibitor of enzymes, and for its ability to modulate the activity of certain proteins. In addition, it has been studied for its potential to modulate the activity of certain hormones, as well as its ability to modulate the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine in lab experiments include its low cost and its relatively easy synthesis. In addition, it is a relatively stable compound, and can be stored for long periods of time without degrading. The main limitation of using 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to understand its effects on biochemical and physiological processes.
Direcciones Futuras
For research on 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine include further studies of its mechanism of action, its effects on biochemical and physiological processes, and its potential as an inhibitor of enzymes and proteins. In addition, further research is needed to explore its potential as a building block for the synthesis of more complex compounds, and its potential as a lab reagent. Furthermore, further research is needed to explore its potential as a therapeutic agent, and its potential to modulate the activity of certain hormones and receptors.
Propiedades
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUPWGIHESJJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




